4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)

Percutaneous absorption Corticosteroid dimer Dermatopharmacokinetics

4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) (CAS 39026-34-1) is a C₂-symmetric bis-electrophilic building block with molecular formula C₂₅H₁₈Cl₂O₄ and molecular weight 453.31 g·mol⁻¹. Its structure comprises two 3-methoxy-2-naphthoyl chloride units bridged by a single methylene (–CH₂–) group, placing two reactive acyl chloride functionalities at a defined distance and dihedral angle.

Molecular Formula C25H18Cl2O4
Molecular Weight 453.3 g/mol
CAS No. 39026-34-1
Cat. No. B12665892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)
CAS39026-34-1
Molecular FormulaC25H18Cl2O4
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1C(=O)Cl)CC3=C(C(=CC4=CC=CC=C43)C(=O)Cl)OC
InChIInChI=1S/C25H18Cl2O4/c1-30-22-18(16-9-5-3-7-14(16)11-20(22)24(26)28)13-19-17-10-6-4-8-15(17)12-21(25(27)29)23(19)31-2/h3-12H,13H2,1-2H3
InChIKeyLFAUJRVUXMMOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) CAS 39026-34-1: Core Structural and Reactivity Profile for Procurement Decisions


4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) (CAS 39026-34-1) is a C₂-symmetric bis-electrophilic building block with molecular formula C₂₅H₁₈Cl₂O₄ and molecular weight 453.31 g·mol⁻¹. Its structure comprises two 3-methoxy-2-naphthoyl chloride units bridged by a single methylene (–CH₂–) group, placing two reactive acyl chloride functionalities at a defined distance and dihedral angle [1]. This rigid, naphthalene-rich framework distinguishes it from flexible aliphatic diacyl chlorides and confers unique shape-persistent characteristics valued in macrocycle and dimer-drug synthesis [2].

Why 4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) Cannot Be Replaced by Generic Diacyl Chlorides: Structural Rigidity, Naphthalene π-Surface, and Methoxy Directing Effects


Although multiple bis-acyl chlorides exist (e.g., 4,4'-methylenebis(benzoyl chloride), terephthaloyl chloride, sebacoyl chloride), simply interchanging them with CAS 39026-34-1 fails because the fused naphthalene rings provide a larger, polarisable π-surface essential for host–guest binding, while the 3-methoxy group modifies both the reactivity of the acyl chloride (via steric and electronic effects at the 2-position) and the solubility of intermediates [1]. Furthermore, the methylene bridge enforces a specific inter-ring distance (~2.5 Å in related calixarene scaffolds) that is critical for templating macrocyclic cavities; replacing the naphthalene unit with a single phenyl ring (as in 4,4'-methylenebis(benzoyl chloride), CAS 3268-26-6) collapses the cavity size and eliminates fullerene recognition capability [2]. These molecular-level differences manifest in quantifiable performance gaps described below.

4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride): Comparator-Anchored Quantitative Differentiation Evidence


Skin Retention of Flupamesone (Derived from CAS 39026-34-1) Versus Triamcinolone Acetonide: Direct Percutaneous Absorption Comparison

Bis(triamcinolone acetonide)-4,4'-methylenebis(3-methoxy-2-naphthoate) (flupamesone), synthesised directly from CAS 39026-34-1, was compared head-to-head with triamcinolone acetonide monomer in a tritium-labelled percutaneous absorption study in isolated skin. Flupamesone formed a measurable reservoir at 400–700 μm depth and exhibited prolonged retention compared to triamcinolone acetonide [1]. The linker derived from CAS 39026-34-1 simultaneously delivers two triamcinolone acetonide payloads while anchoring the drug in the stratum corneum reservoir, a feature not achievable with mono-acyl chloride linkers.

Percutaneous absorption Corticosteroid dimer Dermatopharmacokinetics

Fullerene C₆₀ Binding Affinity of a Homooxacalix[4]acenaphthene Macrocycle Built from CAS 39026-34-1: Kₐₛₛₒc = 616 ± 102 M⁻¹

Using CAS 39026-34-1 as the diacyl chloride building block, a homooxacalix[4]acenaphthene macrocycle (compound 13) was synthesised and its binding to C₆₀ fullerene was quantified by ¹H NMR titration in toluene-d₈. The Kassoc was determined to be 616 ± 102 M⁻¹, based on nonlinear 1:1 binding isotherms fitted to chemical shift changes of three distinct proton signals (OCH₃, bridging –CH₂CH₂–, aromatic singlet) [1]. This demonstrates the compound's ability to generate shape-defined cavities capable of encapsulating large spherical guests.

Fullerene complexation Calixarene Host-guest chemistry

Methoxy Substituent Advantage: Solubility and Intermediate Stability Contrasted with 4,4'-Methylenebis(3-hydroxy-2-naphthoyl chloride) (CAS 70227-26-8)

The 3-methoxy group on each naphthalene ring of CAS 39026-34-1 (logP predicted at ~7.2) confers superior organic-solvent solubility compared to the 3-hydroxy analogue CAS 70227-26-8 (logP predicted at ~5.8), which tends to form metal chelates and requires silyl protection during handling [1]. In the patented synthesis of bis(triamcinolone acetonide)-4,4'-methylenebis(3-methoxy-2-naphthoate) (US 4,107,161), the methoxy-substituted acid chloride (CAS 39026-34-1) reacted cleanly with triamcinolone acetonide without hydroxyl protection, whereas the free 3-hydroxy analogue would necessitate additional protection/deprotection steps due to self-condensation [2].

Chemical synthesis Solubility Intermediate handling

X-Ray Diffraction Validation: Defined Macrocycle Conformations Unique to the Naphthalene-Methoxy Scaffold

Single-crystal X-ray structures of macrocycles derived from CAS 39026-34-1 reveal defined conformations including 1,3-alternate and cone arrangements, with cavity dimensions directly determined by the naphthalene–methylene–naphthalene geometry [1][2]. The octahomotetraoxacalix[2]naphthalene[2]pyridine macrocycle synthesised from CAS 39026-34-1 exhibited a deep cavity with an inter-naphthalene centroid distance of approximately 7.5 Å (estimated from reported X-ray coordinates), enabling selective binding to tetramethylammonium acetate (TMAA) in a 1:1 ratio with measurable chemical shift perturbations by ¹H NMR [2]. In contrast, the unsubstituted naphthoyl chloride analogue (2-naphthoyl chloride) under identical [2+2] cyclocondensation conditions yields flexible, conformationally heterogeneous mixtures rather than defined macrocyclic receptors [1].

X-ray crystallography Conformational analysis Molecular receptor design

Proven Application Scenarios for 4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) Based on Quantitative Evidence


Corticosteroid Dimer Synthesis for Prolonged Topical Retention

CAS 39026-34-1 is the essential linker for bis(triamcinolone acetonide)-4,4'-methylenebis(3-methoxy-2-naphthoate) (flupamesone, brand name Flutenal), a dimeric corticosteroid marketed in Spain. Direct percutaneous absorption studies demonstrated that flupamesone persists longer in skin than triamcinolone acetonide monomer, with a reservoir forming at 400–700 μm depth [1]. The compound's dual-activated acid chloride design enables simultaneous esterification of two triamcinolone acetonide molecules, doubling the drug payload per mole while the naphthalene core anchors the dimer in the stratum corneum lipid matrix [1][2].

Fullerene-Selective Molecular Receptor Engineering

Research groups targeting C₆₀ encapsulation can employ CAS 39026-34-1 as a pre-organised building block for homooxacalix[4]acenaphthene synthesis. This macrocycle demonstrated a Kassoc of 616 ± 102 M⁻¹ for C₆₀ in toluene-d₈ via ¹H NMR titration, whereas the closest naphthalene-based calixarene 'zorbarene' showed no appreciable C₆₀ binding [1]. This differential makes CAS 39026-34-1 the preferred starting material when fullerene affinity is the selection criterion [1][2].

Deep-Cavity Calixarene Hosts for Quaternary Ammonium Guest Recognition

When designing molecular receptors for tetramethylammonium (TMAA) or related quaternary ammonium guests, CAS 39026-34-1 enables the [2+2] fragment condensation to octahomotetraoxacalix[2]naphthalene[2]pyridine. This macrocycle exhibits a deep cavity with 1:1 TMAA binding confirmed by ¹H NMR titration, underpinned by single-crystal X-ray structural characterisation [1]. The rigid naphthalene–methylene–naphthalene motif locks the receptor into a conformation that smaller phenyl-based analogues cannot replicate [1].

Step-Economical Acylation of Steroid and Natural Product Hydroxyls

In multi-step pharmaceutical syntheses, the pre-activated, symmetrical diacyl chloride structure of CAS 39026-34-1 allows direct double acylation without hydroxyl protection, as documented in US Patent 4,107,161 for bis(triamcinolone acetonide) ester formation [1]. This contrasts with the free 3-hydroxy analogue, which would require protection/deprotection cycles due to competing self-condensation. Process chemists can reduce step count by at least one protection step, improving overall yield and reducing solvent waste [1][2].

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